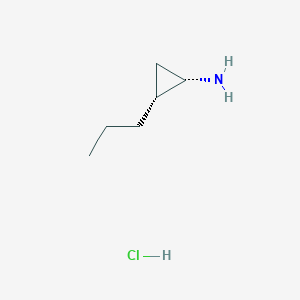
(1S,2R)-2-propylcyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-propylcyclopropan-1-amine hydrochloride: is a chiral amine compound with a cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-propylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of a propyl-substituted cyclopropane with an amine under controlled conditions to yield the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclopropanation and amination steps. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1S,2R)-2-propylcyclopropan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for constructing chiral centers in target molecules.
Biology: The compound’s amine group allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its chiral nature and structural features could make it a candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which (1S,2R)-2-propylcyclopropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- (1S,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride
- (1S,2R)-(+)-Ephedrine hydrochloride
Comparison: Compared to similar compounds, (1S,2R)-2-propylcyclopropan-1-amine hydrochloride is unique due to its specific cyclopropane ring structure and propyl substitution. This structural uniqueness can influence its reactivity and interactions with biological targets, potentially offering distinct advantages in certain applications.
Propiedades
Fórmula molecular |
C6H14ClN |
|---|---|
Peso molecular |
135.63 g/mol |
Nombre IUPAC |
(1S,2R)-2-propylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-2-3-5-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |
Clave InChI |
AFZQXTAZSFMROD-IBTYICNHSA-N |
SMILES isomérico |
CCC[C@@H]1C[C@@H]1N.Cl |
SMILES canónico |
CCCC1CC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734480.png)
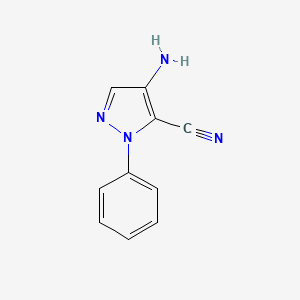
![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)
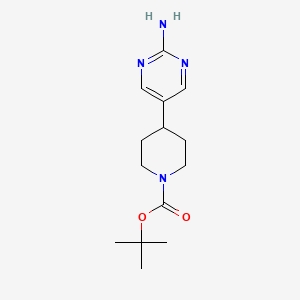
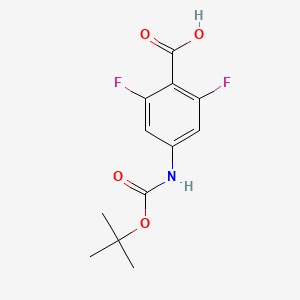
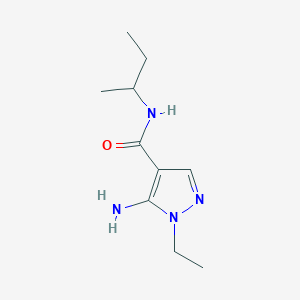
![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
